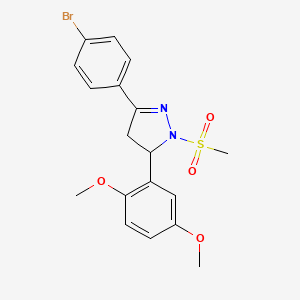
3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a pyrazole core, which is a five-membered ring with two nitrogen atoms. The molecule also contains several functional groups, including a bromophenyl group, a dimethoxyphenyl group, and a methylsulfonyl group .
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
Pyrazoline compounds, including those similar to the specified compound, have been synthesized for studying their crystal structures. These studies often aim to understand the molecular configurations, bonding patterns, and interactions within the crystal lattice. For example, the synthesis and crystal structure analysis of N-substituted pyrazolines have provided insights into their molecular conformations and potential applications in designing materials with specific optical or electronic properties (Loh et al., 2013).
Photophysical Properties
Research has also focused on the photophysical properties of pyrazoline derivatives, examining how these compounds interact with light. Studies on new pyrazolines with triphenyl and ester derivatives have explored solvent effects on absorption and fluorescence properties, indicating potential applications in dye-sensitized solar cells, fluorescent markers, or optical sensors (Şenol et al., 2020).
Antimicrobial Applications
Pyrazoline compounds have been evaluated for their antimicrobial properties. The synthesis and assessment of novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing various moieties have shown promising anti-inflammatory and antimicrobial activities. These findings underscore the potential of pyrazoline derivatives as leads for developing new antimicrobial agents (Keche et al., 2012).
Material Science Applications
In material science, pyrazoline derivatives have been incorporated into surface coatings and printing inks, demonstrating improved antimicrobial properties and potentially enhancing the durability and lifespan of materials (El‐Wahab et al., 2015).
Drug Discovery and Medicinal Chemistry
Pyrazoline derivatives are extensively studied in medicinal chemistry for their potential therapeutic applications. Research in this area focuses on the synthesis of novel compounds and their evaluation against various biological targets, aiming to discover new drugs with anti-inflammatory, anticancer, and other pharmacological activities (Thangarasu et al., 2019).
Direcciones Futuras
The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in compounds with similar structures, it would be worthwhile to investigate the potential applications of this compound in medicinal chemistry .
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O4S/c1-24-14-8-9-18(25-2)15(10-14)17-11-16(20-21(17)26(3,22)23)12-4-6-13(19)7-5-12/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIHKOJVKFRYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

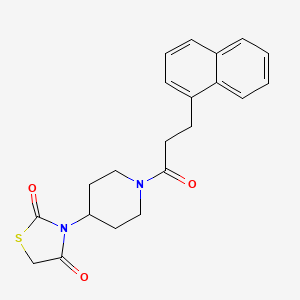
![N-(4-methylpyridin-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2628996.png)
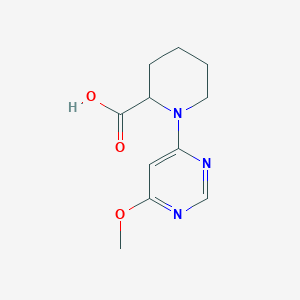
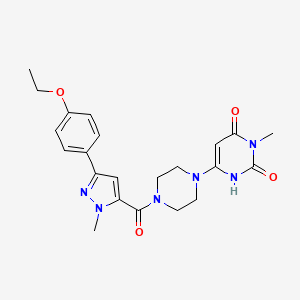

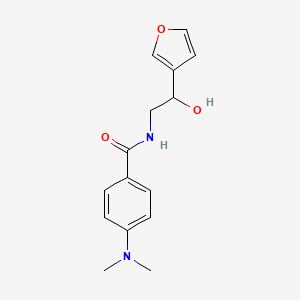
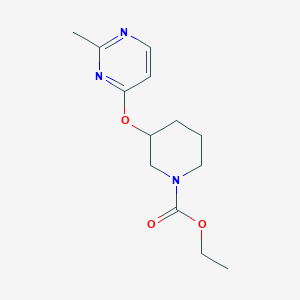
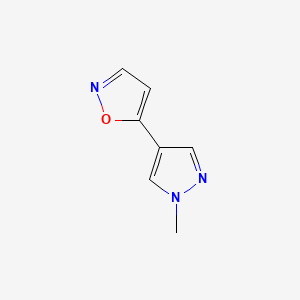
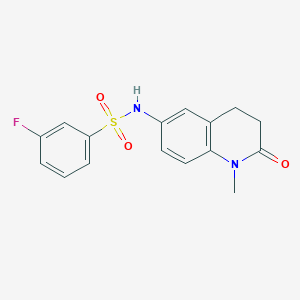
![2-(2-Bromophenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2629013.png)
![Dispiro[3.0.35.14]nonan-7-amine](/img/structure/B2629014.png)
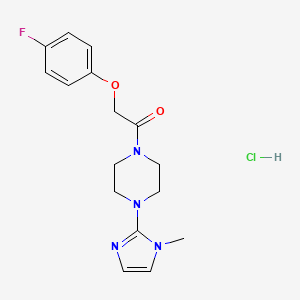

![(3,4-Difluorophenyl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2629017.png)